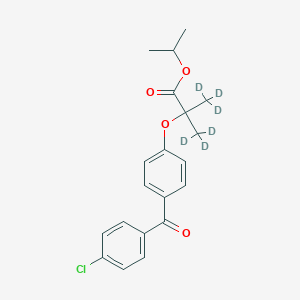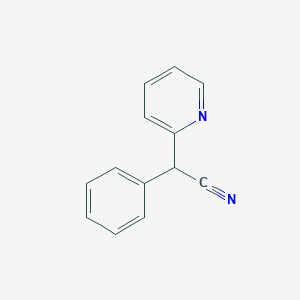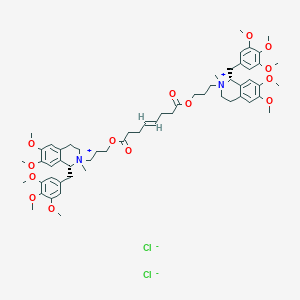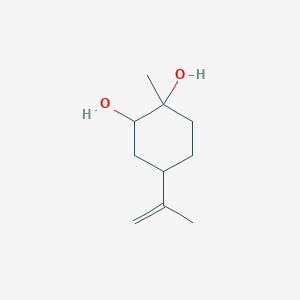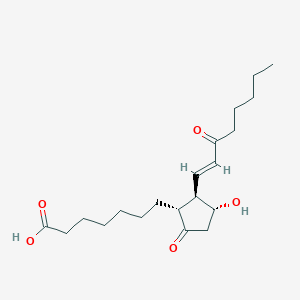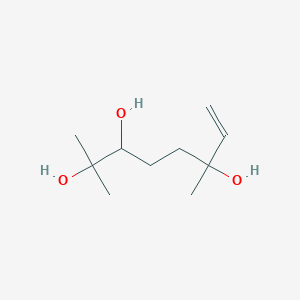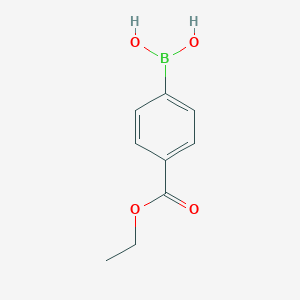
4-乙氧羰基苯硼酸
概览
描述
Synthesis Analysis
The synthesis of 4-ethoxycarbonylphenylboronic acid and related compounds often involves multistep organic reactions, starting from readily available precursors. For instance, Zhang Da (2015) describes the synthesis of arylboronic acids through a series of reduction, acylation, and hydrolysis steps, highlighting the importance of these compounds as intermediates in organic synthesis due to their low toxicity, good thermal stability, and functional group compatibility Zhang Da, 2015.
Molecular Structure Analysis
The molecular structure of boronic acids, including 4-ethoxycarbonylphenylboronic acid, is characterized by the boronic acid group's ability to form stable complexes with various ligands through hydrogen bonding. Pedireddi & Seethalekshmi (2004) report on supramolecular assemblies formed by phenylboronic acids, indicating the significance of hydrogen bonding in the stabilization of these structures Pedireddi & Seethalekshmi, 2004.
科研应用
超分子组装:苯硼酸如4-乙氧羰基苯硼酸被用于设计和合成超分子组装。这些组装体由分子如4,4′-联吡啶和1,2-双(4-吡啶基)乙烯形成,在异位N原子和-B(OH)2基团之间形成O-HN氢键 (Pedireddi & Seethalekshmi, 2004)。
有机合成中间体:苯硼酸的变体,如4-(2-(二乙基氨基)乙基)苯硼酸,被合成用作有机合成中间体,展示了这些化合物在化学生产过程中的多功能性 (Zhang Da, 2015)。
生物医学应用:含苯硼酸的嵌段共聚物可以调节多次胶束化和解离转变,对生物医学应用有益。这包括药物传递系统,其中治疗剂的释放可以被控制 (Jin et al., 2010)。
生物活性化合物的合成:铜催化的芳基硼酸烷化反应,包括4-乙氧羰基苯硼酸,有效地合成了生物活性化合物如4-芳基香豆素,产率高,突显了其在制药和药物化学中的作用 (Yamamoto & Kirai, 2008)。
葡萄糖响应系统:苯硼酸衍生物的RAFT聚合导致了pH和葡萄糖响应性聚合物的产生。这些材料在葡萄糖感应和控制药物传递系统中具有潜在应用,特别适用于糖尿病护理 (Maji et al., 2014)。
质谱分析:如氧化石墨烯等硼酸功能化材料被用于选择性富集和有助于小分子化合物与邻二醇的高效电离,用于质谱分析。这展示了苯硼酸在分析化学中的重要性 (Zhang, Zheng, & Ni, 2015)。
抗菌应用:一项研究探讨了使用4-(乙氧羰基)苯-1-氨基-氧丁酸-壳聚糖复合物制备具有良好抗菌活性的银纳米复合薄膜。这种应用对生物医学应用至关重要,特别是在抗菌涂层和材料的开发中 (Srivastava, Tiwari, & Dutta, 2011)。
Safety And Hazards
性质
IUPAC Name |
(4-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNFACCFYUFTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370241 | |
| Record name | 4-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycarbonylphenylboronic acid | |
CAS RN |
4334-88-7 | |
| Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4334-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxycarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxycarbonylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Ethoxycarbonyl)phenylboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA4EMV9J6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


